Benzoic acid, 2-hydroxy-4-(2,2,2-trifluoroethoxy)-
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Overview
Description
Benzoic acid, 2-hydroxy-4-(2,2,2-trifluoroethoxy)- is a fluorinated derivative of benzoic acid. This compound is characterized by the presence of a trifluoroethoxy group and a hydroxyl group attached to the benzene ring. The molecular formula is C9H7F3O4, and it is known for its unique chemical properties due to the trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-4-(2,2,2-trifluoroethoxy)- typically involves the introduction of the trifluoroethoxy group to the benzoic acid core. One common method is the nucleophilic substitution reaction where a hydroxyl group on the benzene ring is replaced by a trifluoroethoxy group. This can be achieved using reagents such as trifluoroethanol and a suitable base under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes:
Halogenation: Introduction of a halogen group to the benzene ring.
Substitution: Replacement of the halogen with a trifluoroethoxy group using nucleophilic substitution.
Hydroxylation: Introduction of the hydroxyl group to the benzene ring.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-hydroxy-4-(2,2,2-trifluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-hydroxy-4-(2,2,2-trifluoroethoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-4-(2,2,2-trifluoroethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. It can inhibit or activate specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- 2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzoic acid
- 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
Uniqueness
Benzoic acid, 2-hydroxy-4-(2,2,2-trifluoroethoxy)- is unique due to the presence of both a hydroxyl group and a trifluoroethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
651331-93-0 |
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Molecular Formula |
C9H7F3O4 |
Molecular Weight |
236.14 g/mol |
IUPAC Name |
2-hydroxy-4-(2,2,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C9H7F3O4/c10-9(11,12)4-16-5-1-2-6(8(14)15)7(13)3-5/h1-3,13H,4H2,(H,14,15) |
InChI Key |
GEVXVDDNVQWQAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)O)C(=O)O |
Origin of Product |
United States |
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